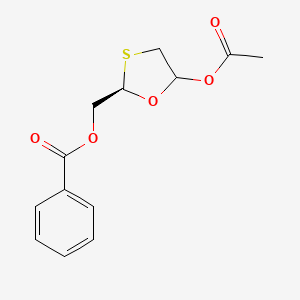

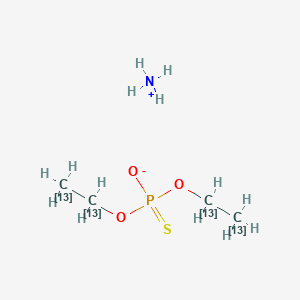

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol Benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R)-5-(Acetyloxy)-1,3-oxathiolane-2-methanol benzoate, also known as acetoxymethyl ester (AMBE), is an important synthetic intermediate in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and natural products. It is a versatile reagent that can be used in a variety of reactions, such as the Stille, Suzuki, and Heck reactions. AMBE has been widely used in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and natural products.

科学的研究の応用

Synthesis and Biological Evaluation

1,3-oxathiolane nucleoside analogs, which share a structural similarity with the specified compound, have been investigated for their potential anti-viral and anti-neoplastic applications. For instance, the synthesis and biological evaluation of these analogs have shown a notable role in chemotherapy, although specific derivatives synthesized in one study were found to be inactive against certain viruses like HCV, vaccinia, and HIV (Bera et al., 2004).

Enzymatic Kinetic Resolution

The enzymatic resolution of 1,3-dioxolan-4-one and 1,3-oxathiolan-5-one derivatives has demonstrated a broad application for producing enantiopure compounds. This process is crucial for the synthesis of nucleoside reverse transcriptase inhibitors like Amdoxovir, highlighting the importance of 1,3-oxathiolane derivatives in medicinal chemistry (Popp et al., 2004).

Antioxidant Activity Evaluation

Ketone derivatives of gallic hydrazide derived Schiff bases have been synthesized and evaluated for their in vitro antioxidant activity, showcasing the potential of 1,3-oxathiolane derivatives in contributing to the development of new antioxidant agents (Dighade & Parikh, 2017).

Larvicidal Activity

Compounds derived from or structurally related to 1,3-oxathiolane have been tested for larvicidal activity against Aedes aegypti, a mosquito species known for transmitting diseases like dengue fever, Zika virus, and chikungunya. The findings indicate that these compounds could be valuable for developing new insecticidal agents (Moreira et al., 2016).

Antimicrobial and Anticancer Activity

Oxathiolone fused chalcones have been synthesized and assessed for their cytotoxic, antibacterial, antifungal, and tuberculostatic activities. This research underscores the potential of 1,3-oxathiolane derivatives in discovering new therapeutic agents (Konieczny et al., 2007).

作用機序

Safety and Hazards

特性

IUPAC Name |

[(2R)-5-acetyloxy-1,3-oxathiolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5S/c1-9(14)17-11-8-19-12(18-11)7-16-13(15)10-5-3-2-4-6-10/h2-6,11-12H,7-8H2,1H3/t11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWDXBQHMZOSFT-PIJUOVFKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CSC(O1)COC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1CS[C@@H](O1)COC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)

![5-(3-Methylbut-2-enoxy)-5-oxo-2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enoic acid](/img/structure/B1147406.png)